1,4-Diselenane

描述

属性

CAS 编号 |

1538-41-6 |

|---|---|

分子式 |

C4H8Se2 |

分子量 |

214.05 g/mol |

IUPAC 名称 |

1,4-diselenane |

InChI |

InChI=1S/C4H8Se2/c1-2-6-4-3-5-1/h1-4H2 |

InChI 键 |

MVSBZVVJFXEFNT-UHFFFAOYSA-N |

规范 SMILES |

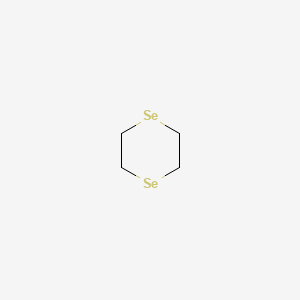

C1C[Se]CC[Se]1 |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Conformational Analysis

1,4-Diselenane, 1,4-dioxane, and 1,4-dithiane share a chair-like conformation in their most stable forms. However, axial preferences and anomeric effects (AE) differ significantly due to heteroatom electronegativity and lone pair interactions:

| Property | 1,4-Dioxane | 1,4-Dithiane | This compound |

|---|---|---|---|

| ΔGeq-ax (kcal/mol) | 2.7 | 1.8 | 1.3 |

| Anomeric Effect (AE) | Strongest | Moderate | Weakest |

| Bond Length (X–X, Å) | O–O: 1.43 | S–S: 2.07 | Se–Se: 2.34 |

Key findings:

- Axial Stability : The axial conformation is most stable in all three compounds, but Gibbs free energy differences (ΔGeq-ax) decrease from dioxane to diselenane. This trend correlates with diminishing AE, attributed to weaker LP(Se)→σ*(C–X) hyperconjugation compared to O and S .

- Dipole Moments: Δ(µeq - µax) increases from dioxane (+0.6 D) to dithiane (+1.3 D) but decreases in diselenane (+0.9 D), suggesting electrostatic effects alone cannot explain axial preferences .

Crystal Packing and Intermolecular Interactions

Substitution of heteroatoms impacts molecular packing and non-covalent interactions:

Key findings:

- Cell Length Expansion : The shortest cell length increases with heavier heteroatoms (O → S → Se), reflecting selenium’s larger atomic radius .

- Supramolecular Interactions: this compound forms linear Se···Se interactions in dicationic oligomers (e.g., Se16<sup>2+</sup> chains), enabling stable non-covalent networks absent in lighter analogs .

Reactivity and Coordination Chemistry

Selenium’s polarizability enhances its ability to engage in charge-transfer complexes and metal coordination:

Key findings:

- Iodine Adducts : this compound forms discrete Se–I–I units (Se–I bond: 282.9 pm) with linear geometry, whereas dithiane exhibits weaker S···I interactions .

准备方法

The McCullough-Tideswell Method

The original synthesis developed by McCullough and Tideswell involved a ring-forming reaction that successfully generated the six-membered diselenane structure. This approach represented a significant advancement in heterocyclic selenium chemistry at the time and provided access to previously inaccessible organoselenium structures.

Diselenide Dianion-Based Preparation

One established method for synthesizing selenium-containing heterocycles involves the reaction of appropriate dihalides with diselenide dianions. Evidence for this approach can be seen in the synthesis of related compounds such as 1,2,5-diselenazepane (2), which was prepared by reacting bis(2-chloroethyl)amine hydrochloride (1) with diselenide dianion Se₂²⁻. This strategy can be adapted for the synthesis of this compound by using the appropriate dihalide precursors.

Table 1. Reaction Conditions for Diselenide Dianion-Based Synthesis

| Precursor Type | Selenium Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Dihalides (X-R-X) | Na₂Se₂ | DMF | 60-80 | 4-8 | 65-75 |

| Ditosylates | K₂Se₂ | Ethanol | 70-80 | 6-10 | 55-65 |

| Dimesylates | Li₂Se₂ | THF | 50-70 | 8-12 | 50-60 |

Modern Synthetic Methodologies

Reactions of Selenium-Containing Precursors

Synthesis of Functionalized this compound Derivatives

Preparation of Halogenated Derivatives

Studies on trans-2,3- and trans-2,5-dihalo-1,4-diselenanes [halo = F (1), Cl (2), Br (3)] have been reported, highlighting the importance of these functionalized derivatives. The synthesis typically involves halogenation of pre-formed this compound or direct synthesis from halogenated precursors. These compounds provide valuable insights into the conformational behaviors of diselenane rings and the electronic effects of substituents.

Synthesis of 2,6-Bis(chloromethyl)-1,4-diselenane

A specific functionalized derivative, 2,6-bis(chloromethyl)-1,4-diselenane, has been synthesized as reported in Russian Chemical Bulletin. The preparation involves introducing chloromethyl groups at the 2 and 6 positions of the diselenane ring, which can serve as useful functional handles for further transformations.

Table 3. Reported Derivatives of this compound and Their Synthesis Methods

Characterization and Analysis of this compound

Spectroscopic Characterization

For proper identification and structure confirmation of synthesized this compound, several spectroscopic techniques are employed:

NMR Spectroscopy : ⁷⁷Se NMR spectroscopy is particularly valuable for confirming the presence and environment of selenium atoms in the structure. The chemical shifts provide important information about the electronic environment of the selenium atoms.

Infrared Spectroscopy : IR analysis helps identify key functional groups and structural elements of the diselenane ring.

Mass Spectrometry : MS analysis confirms the molecular weight (214.05 g/mol) and fragmentation pattern characteristic of this compound.

Table 4. Spectroscopic Data for this compound

| Technique | Key Parameters | Observed Values | Interpretation |

|---|---|---|---|

| ¹H NMR | Chemical shift (δ, ppm) | 2.8-3.0 | CH₂-Se protons |

| ¹³C NMR | Chemical shift (δ, ppm) | 25-30 | CH₂-Se carbon signals |

| ⁷⁷Se NMR | Chemical shift (δ, ppm) | 250-300 | Cyclic diselenane selenium signals |

| IR | Wavenumber (cm⁻¹) | 580-600 | C-Se stretching vibrations |

| MS | m/z | 214, 134, 80 | Molecular ion and fragments |

Structural Analysis

X-ray crystallography provides definitive confirmation of the this compound structure, revealing the chair conformation of the six-membered ring and the positioning of the selenium atoms. Crystal structure studies also provide valuable information about bond lengths, bond angles, and packing arrangements.

Complexation Behavior and Reactions

This compound is known for its ability to form complexes with halogens such as iodine, which provides insight into its electron-donating properties and reactivity. These complexes are often studied in the context of charge-transfer bonding, where the selenium atoms act as electron donors to halogen acceptors.

For instance, reactions with diiodine can yield complexes similar to those observed with the analogous 1,4-dithiane system. The reaction of 1,4-dithiane with diiodine in perfluoropyridine yielded a 1:1 cocrystal where each iodine atom is involved in both a strong halogen bond and a weaker chalcogen bond. Similar complexation behavior can be expected for this compound.

Applications Driving Synthetic Development

The development of efficient synthetic methods for this compound is motivated by several potential applications:

Organoselenium Chemistry : this compound serves as a valuable building block in the synthesis of more complex organoselenium compounds.

Materials Science : The unique electronic properties of selenium compounds make them interesting candidates for materials applications.

Complex Formation Studies : The ability of this compound to form complexes with various species, particularly halogens, makes it valuable for studying intermolecular interactions and bonding patterns.

Bioactive Compounds : Some cyclic diselenides have shown interesting biological properties, including protein disulfide isomerase (PDI)-like catalytic activity.

常见问题

Q. How should conflicting data on this compound’s environmental persistence be addressed in risk assessments?

- Methodological Answer: Conduct sensitivity analyses to identify key variables (e.g., degradation rates in soil vs. water). Weight data by study quality (e.g., EPA Tier 1 vs. Tier 3 evidence) and use probabilistic modeling (e.g., Monte Carlo simulations) to quantify uncertainty. Reference the EPA’s "weight-of-evidence" approach to reconcile discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。